Structural Differentiation: Ethyl-Linker Architecture vs. Direct Core Substitution in Adenosine Kinase-Targeted Pyrido[2,3-d]pyrimidines
The target compound employs an N-ethyl linker tethering the pyrido[2,3-d]pyrimidin-4-amine core to a chiral carbon substituted with both morpholin-4-yl and thiophen-3-yl groups. This contrasts with the directly C5/C7-arylated architecture of the benchmark adenosine kinase inhibitor ABT-702 (IC₅₀ = 1.7 nM for adenosine kinase [1]) and the 7-thiophen-3-yl-6-p-tolyl analog CHEMBL189161 (adenosine kinase IC₅₀ = 47 nM [2]), where the heterocyclic substituents are directly attached to the pyrido[2,3-d]pyrimidine core without a flexible linker. Direct core substitution restricts conformational sampling; the ethyl linker in the target compound increases the distance between the core and the terminal heterocycles, potentially enabling engagement of distal binding site residues or allosteric pockets inaccessible to directly substituted analogs [3].
| Evidence Dimension | Linker architecture: N-ethyl spacer (target) vs. direct C–C bond attachment to core (comparators) |
|---|---|
| Target Compound Data | Ethyl linker between 4-amino and chiral carbon; 4-bond separation between pyrido[2,3-d]pyrimidine core and morpholine/thiophene termini |
| Comparator Or Baseline | ABT-702: morpholine directly attached via pyridin-3-yl at C7 (no flexible linker); CHEMBL189161: thiophen-3-yl directly attached at C7; 6-p-tolyl directly at C6 |
| Quantified Difference | Rotatable bonds: 3 (target) vs. 2 (ABT-702, estimated from SMILES); conformational degrees of freedom increased by ~50% (qualitative assessment based on rotatable bond count) |
| Conditions | Structural analysis based on SMILES: target C1COCCN1C(CNC2=NC=NC3=C2C=CC=N3)C4=CSC=C4 |
Why This Matters
The ethyl linker introduces conformational flexibility that may confer a selectivity profile distinct from rigid, directly substituted analogs, which is critical when screening against kinase panels where selectivity over anti-targets determines procurement value.
- [1] Jarvis MF, et al. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2,3-d]pyrimidine), a Novel Orally Effective Adenosine Kinase Inhibitor with Analgesic and Anti-Inflammatory Properties: I. In Vitro Characterization. J Pharmacol Exp Ther. 2000;295(3):1156-1164. IC₅₀ = 1.7 nM for adenosine kinase. View Source
- [2] BindingDB BDBM50167590 (CHEMBL189161). 7-Thiophen-3-yl-6-p-tolyl-pyrido[2,3-d]pyrimidin-4-ylamine. Adenosine Kinase IC₅₀: 47 nM. Available at: https://bindingdb.org View Source
- [3] Perner RJ, Lee CH, Bhagwat SS, et al. 5,6,7-Trisubstituted 4-Aminopyrido[2,3-d]pyrimidines as Novel Inhibitors of Adenosine Kinase. J Med Chem. 2003;46(24):5241-5253. doi:10.1021/jm030283q View Source
